molecular formula C23H31NO3 B1265258 calyciphylline N

calyciphylline N

Cat. No. B1265258
M. Wt: 369.5 g/mol
InChI Key: XGNHYBVLNTWPIF-SVNJQFOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

calyciphylline N is a natural product found in Daphniphyllum calycinum with data available.

Scientific Research Applications

  • Pharmacological and Therapeutic Potential of Natural Compounds : Research on various natural compounds, such as Calycosin and Nigella sativa, highlights the broad spectrum of pharmacological activities these substances can have, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects. These studies suggest a promising outlook for natural compounds in treating diverse diseases, implying that specific compounds like Calyciphylline N might also hold significant therapeutic potential if explored (Mao Deng et al., 2020; S. Javidi et al., 2016).

  • Advances in Plant-derived Natural Products : The continued interest and research into plant-derived natural products underscore the critical role these substances play in drug discovery and development. This ongoing research is crucial for identifying novel drug leads and therapeutic agents from natural sources, highlighting a potential area where Calyciphylline N could be explored (A. Atanasov et al., 2015).

  • Ethical Considerations and Alternatives in Research : The ethical considerations in research, especially involving animals, and the exploration of alternatives to traditional models, are of growing importance. This shift towards more ethical research practices might influence how studies on compounds like Calyciphylline N are conducted in the future, emphasizing the use of alternative methods and models (S. Doke & S. Dhawale, 2013; K. Sloman et al., 2019).

  • Historical and Cross-cultural Use of Medicinal Plants : The historical and cross-cultural patterns of medicinal plant use provide a rich backdrop for understanding how natural compounds have been valued across time and cultures for their health benefits. This context can be instrumental in guiding current and future research directions, including those for Calyciphylline N, by leveraging traditional knowledge to inform scientific inquiry (R. Halberstein, 2005).

properties

Product Name

calyciphylline N

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

methyl (1S,5S,6R,9S,10S,16R,17R,20R)-20-hydroxy-5,9-dimethyl-3-azahexacyclo[11.5.1.16,10.01,9.02,6.016,19]icosa-2,13(19)-diene-17-carboxylate

InChI

InChI=1S/C23H31NO3/c1-12-11-24-20-22(12)9-8-21(2)16(18(22)25)7-5-13-4-6-14-15(19(26)27-3)10-23(20,21)17(13)14/h12,14-16,18,25H,4-11H2,1-3H3/t12-,14-,15-,16-,18-,21+,22+,23+/m1/s1

InChI Key

XGNHYBVLNTWPIF-SVNJQFOBSA-N

Isomeric SMILES

C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25C[C@H]([C@@H]6C5=C(CC6)CC[C@@H]4[C@H]3O)C(=O)OC)C

Canonical SMILES

CC1CN=C2C13CCC4(C25CC(C6C5=C(CC6)CCC4C3O)C(=O)OC)C

synonyms

calyciphylline N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calyciphylline N
Reactant of Route 2
calyciphylline N
Reactant of Route 3
calyciphylline N
Reactant of Route 4
calyciphylline N
Reactant of Route 5
calyciphylline N
Reactant of Route 6
calyciphylline N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.